4-(2,3-dihydro-1H-inden-5-yl)butanal
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Overview
Description
4-(2,3-Dihydro-1H-inden-5-yl)butanal is an organic compound with the molecular formula C13H16O It features a butanal group attached to a 2,3-dihydro-1H-inden-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanal typically involves the reaction of 2,3-dihydro-1H-indene with butanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-inden-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The indene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid.
Reduction: 4-(2,3-Dihydro-1H-inden-5-yl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,3-Dihydro-1H-inden-5-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)butanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene: Shares the indene moiety but lacks the butanal group.
4-(2,3-Dihydro-1H-inden-5-yl)butanoic acid: An oxidized form of the compound.
4-(2,3-Dihydro-1H-inden-5-yl)butanol: A reduced form of the compound.
Uniqueness
4-(2,3-Dihydro-1H-inden-5-yl)butanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)butanal |
InChI |
InChI=1S/C13H16O/c14-9-2-1-4-11-7-8-12-5-3-6-13(12)10-11/h7-10H,1-6H2 |
InChI Key |
CKGWMEULVYSIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCCC=O |
Origin of Product |
United States |
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